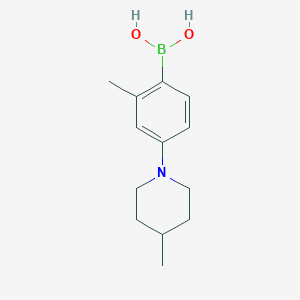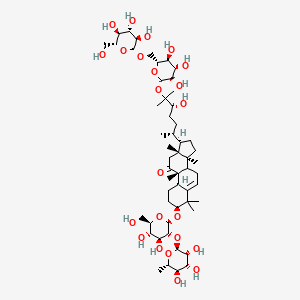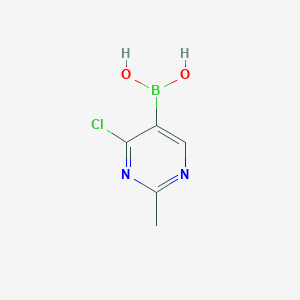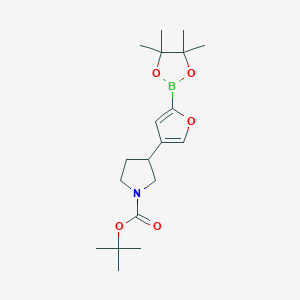
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the use of difluoromethylation reagents and cyclobutane derivatives. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which utilizes green solvent-controlled reactions and renewable visible light as the reaction power . This method is known for its high atom economy and chemo-selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .
Chemical Reactions Analysis
Types of Reactions: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl ketones, aldehydes, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structural properties make it valuable for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential to enhance the pharmacokinetic properties of drugs. Its incorporation into drug molecules can improve their stability, bioavailability, and efficacy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity.
Comparison with Similar Compounds
- trans-2-(Fluoromethyl)cyclobutanecarboxylic acid
- trans-2-(Chloromethyl)cyclobutanecarboxylic acid
- trans-2-(Bromomethyl)cyclobutanecarboxylic acid
Uniqueness: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
(1S,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
CTNBXQCALVHSKS-IMJSIDKUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(F)F)C(=O)O |
Canonical SMILES |
C1CC(C1C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)

![1-(3-Methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089338.png)

![7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089359.png)

![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)


![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)

![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)
